molecular formula C17H17N5O5S B2402487 methyl 4-methoxy-3-(N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)sulfamoyl)benzoate CAS No. 2034612-86-5

methyl 4-methoxy-3-(N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)sulfamoyl)benzoate

Cat. No.: B2402487
CAS No.: 2034612-86-5
M. Wt: 403.41
InChI Key: VXABDVBNTJILNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-methoxy-3-(N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)sulfamoyl)benzoate is a structurally complex benzoate derivative featuring a sulfamoyl bridge linked to a 1,2,3-triazole-pyridine hybrid moiety. This compound integrates multiple pharmacophoric elements:

  • A methyl benzoate core with a 4-methoxy substituent, which may enhance lipophilicity and metabolic stability.
  • A 1-(pyridin-3-yl)-1H-1,2,3-triazol-4-ylmethyl group, combining aromatic π-π stacking capabilities (pyridine) and triazole-mediated dipole interactions.

Such structural features suggest applications in medicinal chemistry, particularly in kinase inhibition or antimicrobial agents, though specific biological data are absent in the provided evidence.

Properties

IUPAC Name

methyl 4-methoxy-3-[(1-pyridin-3-yltriazol-4-yl)methylsulfamoyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O5S/c1-26-15-6-5-12(17(23)27-2)8-16(15)28(24,25)19-9-13-11-22(21-20-13)14-4-3-7-18-10-14/h3-8,10-11,19H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXABDVBNTJILNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)NCC2=CN(N=N2)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-methoxy-3-(N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)sulfamoyl)benzoate typically involves multi-step reactions:

  • Formation of the benzoate core: : The initial step includes the preparation of the benzoate core through esterification reactions.

  • Attachment of the triazole ring: : The triazole ring can be attached via a click reaction, specifically an azide-alkyne cycloaddition.

  • Introduction of the sulfamoyl group: : Sulfonyl chlorides are typically reacted with amines to introduce the sulfamoyl group.

  • Final methoxylation: : The methoxy group is usually added via a nucleophilic substitution reaction using methanol in the presence of a base.

These steps involve various reaction conditions such as different solvents, temperatures, and catalysts to optimize the yield and purity of the final product.

Industrial Production Methods

Industrial production scales up these synthesis methods using continuous flow reactors for better control over reaction parameters, minimizing side reactions, and ensuring consistent quality. The use of advanced purification techniques such as column chromatography and recrystallization is also common.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions, typically involving oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: : It can also be reduced using agents like lithium aluminum hydride.

  • Substitution: : Various substitution reactions, including nucleophilic and electrophilic substitutions, are feasible due to the presence of multiple reactive sites.

Common Reagents and Conditions

  • Oxidation: : Oxidizing agents like potassium permanganate in acidic or basic conditions.

  • Reduction: : Reducing agents like lithium aluminum hydride or sodium borohydride in aprotic solvents.

  • Substitution: : Conditions vary widely depending on the specific substitution being performed, but commonly involve halogenated intermediates.

Major Products Formed

  • Oxidation typically results in the formation of carboxylic acids or ketones.

  • Reduction can yield alcohols or amines.

  • Substitution products vary depending on the nucleophile or electrophile introduced.

Scientific Research Applications

This compound is significant in various fields:

  • Chemistry: : Used as a building block for the synthesis of more complex molecules.

  • Biology: : Acts as a probe in studying enzyme activities and protein interactions.

  • Medicine: : Potential therapeutic agent with antimicrobial and anticancer properties.

  • Industry: : Used in the development of new materials with specific electronic or structural properties.

Mechanism of Action

The compound exerts its effects through multiple pathways:

  • Molecular Targets: : Binds to specific proteins or enzymes, altering their activity.

  • Pathways: : Can inhibit enzyme activities or interfere with DNA/RNA synthesis in biological systems, leading to therapeutic effects.

Comparison with Similar Compounds

Key Observations:

Backbone Variations: The target compound and I-6230 share a benzoate ester core but differ in substituents. I-6230 uses a pyridazine ring and phenethylamino linker, whereas the target employs a triazole-pyridine hybrid with a sulfamoyl bridge. Pyridazine’s electron-deficient nature may alter binding compared to pyridine’s π-basicity . LS-03205 replaces the triazole with a thiadiazole, which is more electronegative and may enhance metabolic stability but reduce solubility .

Sulfamoyl groups are common in sulfonamide drugs (e.g., antimicrobials), suggesting possible enzyme inhibition mechanisms. The triazole-pyridine moiety in the target compound could mimic adenine in ATP-binding pockets, a strategy seen in kinase inhibitors. In contrast, Example 53’s pyrazolo-pyrimidine scaffold is typical in cyclin-dependent kinase (CDK) inhibitors .

I-6230 (386.44 g/mol) and LS-03205 (369.40 g/mol) are more likely to comply with drug-likeness guidelines .

Hypothetical Pharmacological Implications

  • Target Compound : The triazole-pyridine-sulfamoyl architecture may target bacterial dihydropteroate synthase (DHPS) or human carbonic anhydrases, analogous to sulfonamide drugs. However, the bulky triazole-pyridine group could hinder binding compared to simpler sulfonamides.
  • LS-03205 : Thiadiazole rings are associated with antitubercular or antifungal activity, though the absence of sulfamoyl may reduce acidity and membrane permeability .

Methodological Considerations

Structural characterization of such compounds relies heavily on crystallographic tools like SHELXL (for refinement) and WinGX/ORTEP (for visualization) . For example:

  • SHELXL ’s robust refinement algorithms enable precise modeling of sulfamoyl group geometry and triazole-pyridine torsional angles .
  • ORTEP visualizations (e.g., anisotropic displacement parameters) are critical for assessing conformational flexibility in the benzoate core .

Biological Activity

Methyl 4-methoxy-3-(N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)sulfamoyl)benzoate, identified by its CAS number 2034612-86-5, is a compound of interest due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies and sources.

Chemical Structure and Properties

The molecular formula of this compound is C17H17N5O5SC_{17}H_{17}N_{5}O_{5}S, with a molecular weight of 403.4 g/mol. The compound features a methoxy group, a sulfamoyl moiety, and a triazole ring, which are known to contribute to various biological activities.

PropertyValue
Molecular FormulaC17H17N5O5SC_{17}H_{17}N_{5}O_{5}S
Molecular Weight403.4 g/mol
CAS Number2034612-86-5

Antimicrobial Activity

Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. For instance, derivatives of triazoles have been evaluated for their efficacy against various pathogens, including bacteria and fungi. Specific studies have shown that similar compounds demonstrate activity against Mycobacterium tuberculosis and other resistant strains .

Anticancer Potential

The sulfamoyl group in the compound has been associated with anticancer activity. Studies suggest that compounds with similar structures can act as inhibitors of carbonic anhydrase IX (CAIX), which is overexpressed in many tumors. A related study found that certain benzoate derivatives exhibited high affinity for CAIX, suggesting potential as anticancer agents . The binding affinity of these compounds can be critical in drug design for cancer therapies.

The mechanism by which this compound exerts its effects may involve the inhibition of key enzymes or pathways in microbial or cancerous cells. The presence of the triazole moiety is particularly relevant as it can interfere with nucleic acid synthesis or protein function in pathogens.

Synthesis and Evaluation

A study focused on synthesizing derivatives of sulfamoyl benzoates demonstrated the potential for modifying the structure to enhance biological activity. The synthesized compounds were evaluated for their inhibitory effects on CAIX, revealing that modifications could lead to improved binding affinities and selectivity .

Comparative Analysis

In comparative studies with other triazole-containing compounds, this compound showed promising results in terms of both antimicrobial and anticancer activities. This highlights the versatility of such compounds in therapeutic applications.

Q & A

Basic: What are the standard synthetic routes for synthesizing this compound?

Answer:
The synthesis typically involves multi-step organic reactions:

  • Triazole Formation : The 1,2,3-triazole core is often constructed via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" approach, using precursors like pyridinyl azides and propargyl amines .
  • Sulfamoylation : Reaction of the intermediate with sulfamoyl chloride under controlled pH (e.g., in dichloromethane with a base like triethylamine) to introduce the sulfamoyl group.
  • Esterification : Methanol and a catalytic acid (e.g., H₂SO₄) are used to form the methyl benzoate ester.
    Key analytical validation steps include NMR (¹H, ¹³C) and HPLC to confirm structural integrity and purity .

Advanced: How can reaction conditions be optimized for the 1,2,3-triazole moiety synthesis?

Answer:
Optimization strategies include:

  • Catalyst Selection : Copper(I) iodide or ruthenium catalysts for regioselectivity in triazole formation. Sodium hypochlorite in ethanol at room temperature (as in oxidative cyclization) offers a greener alternative .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates, while ethanol minimizes by-products in oxidative methods.
  • Temperature Control : Room temperature for CuAAC avoids side reactions; elevated temperatures (40–60°C) may improve yields in sluggish steps.
  • Workup : Extraction with ethyl acetate and chromatography (e.g., silica gel or alumina) ensures high purity .

Basic: Which analytical techniques are critical for structural confirmation?

Answer:

  • NMR Spectroscopy : ¹H NMR identifies proton environments (e.g., pyridine H at δ 8.5–9.0 ppm, triazole H at δ 7.5–8.0 ppm). ¹³C NMR confirms carbonyl (C=O) and aromatic carbons.
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ ion).
  • HPLC : Assesses purity (>95% typically required for biological assays) .

Advanced: How should researchers address contradictory spectral data (e.g., unexpected NMR shifts)?

Answer:

  • 2D NMR Techniques : Use COSY (correlation spectroscopy) and HSQC (heteronuclear single quantum coherence) to resolve overlapping signals and assign proton-carbon correlations.
  • Computational Modeling : Density functional theory (DFT) predicts NMR chemical shifts, aiding in signal assignment for complex substituents like the sulfamoyl group.
  • Comparative Analysis : Cross-reference with structurally similar compounds (e.g., triazolopyridine derivatives) in databases like PubChem .

Advanced: What computational methods predict this compound’s reactivity or bioactivity?

Answer:

  • Molecular Docking : Screens potential targets (e.g., kinases or proteases) by simulating ligand-receptor interactions. Software like AutoDock Vina evaluates binding affinities.
  • DFT Calculations : Models electronic properties (e.g., HOMO-LUMO gaps) to predict stability and reactivity.
  • Molecular Dynamics (MD) : Simulates solvation effects and conformational changes in biological environments .

Basic: What are key considerations in designing bioactivity assays?

Answer:

  • Target Selection : Prioritize enzymes/receptors with structural motifs (e.g., sulfamoyl groups inhibit carbonic anhydrases).
  • Solubility Optimization : Use DMSO stocks (<1% v/v) to avoid solvent interference.
  • Control Experiments : Include positive controls (e.g., acetazolamide for carbonic anhydrase assays) and measure IC₅₀ values .

Advanced: How can low yields in the sulfamoylation step be resolved?

Answer:

  • Reagent Ratios : Use a 1.2–1.5 molar excess of sulfamoyl chloride to drive the reaction.
  • Temperature : Maintain 0–5°C to suppress side reactions (e.g., hydrolysis).
  • Protecting Groups : Temporarily protect reactive sites (e.g., hydroxyl or amine groups) on intermediates .

Advanced: What strategies enhance pharmacological properties through structural modification?

Answer:

  • Structure-Activity Relationship (SAR) Studies :
    • Pyridine Substitution : Introduce electron-withdrawing groups (e.g., -CF₃) to modulate binding affinity.
    • Triazole Modifications : Replace the methyl group with bulkier substituents to improve target selectivity.
    • Benzoate Ester Hydrolysis : Test the carboxylic acid derivative for enhanced solubility .

Basic: How is stability assessed under physiological conditions?

Answer:

  • pH Stability Studies : Incubate the compound in buffers (pH 1.2, 4.5, 7.4) and monitor degradation via HPLC.
  • Plasma Stability : Expose to human plasma (37°C) and quantify parent compound loss over 24 hours .

Advanced: How are conflicting biological activity results interpreted across studies?

Answer:

  • Assay Variability : Control for differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme isoforms.
  • Metabolic Interference : Use liver microsomes to assess cytochrome P450-mediated metabolism.
  • Data Normalization : Express activity as % inhibition relative to vehicle controls and validate with statistical models (e.g., ANOVA) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.